molecular formula C11H18KNO10S2 B1496337 2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade CAS No. 21087-77-4

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

Cat. No. B1496337
CAS RN: 21087-77-4
M. Wt: 427.5 g/mol
InChI Key: GAYXFCKWHSTEIK-KRGOUHSNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade is a chemical compound with the molecular formula C11H18KNO10S2 . It has a molecular weight of 427.5 g/mol . This compound is gaining popularity in scientific experiments due to its versatile properties.


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a glucosinolate group, which is a type of natural compound that contains sulfur and nitrogen . The structure also includes a hydroxy group (OH) and a butenyl group (C4H6), which are attached to the glucosinolate group . The potassium ion (K+) is associated with the molecule as a counterion .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a high molecular weight of 427.5 g/mol . It has 5 hydrogen bond donors and 12 hydrogen bond acceptors . The compound also has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 427.00091960 g/mol .

Scientific Research Applications

Application in Plant Physiology and Insect Resistance

  • Summary of the Application: The compound “2-Hydroxybut-3-enyl-glucosinolat potassium salt” is involved in the formation of glucosinolates, secondary metabolites found almost exclusively in the order Brassicales. These glucosinolates are synthesized from a variety of amino acids and can have numerous side chain modifications that control biological function .
  • Methods of Application or Experimental Procedures: The research was conducted on Arabidopsis thaliana, which contains three different patterns of 2-hydroxybut-3-enyl glucosinolate accumulation (present in leaves and seeds, seeds only, or absent) corresponding to three different alleles at a single locus, GSL-OH . The study involved fine-scale mapping of the GSL-OH locus and identified a 2-oxoacid-dependent dioxygenase encoded by At2g25450 required for the formation of both 2R - and 2S -2-hydroxybut-3-enyl glucosinolate from the precursor 3-butenyl glucosinolate precursor .
  • Results or Outcomes: The study found that naturally occurring null mutations and T-DNA insertional mutations in At2g25450 exhibit a complete absence of 2-hydroxybut-3-enyl glucosinolate accumulation . Analysis of herbivory by the generalist lepidopteran Trichoplusia ni showed that production of 2-hydroxybut-3-enyl glucosinolate provides increased resistance .

properties

IUPAC Name

potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXFCKWHSTEIK-KRGOUHSNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 2
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 3
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 4
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 5
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 6
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

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